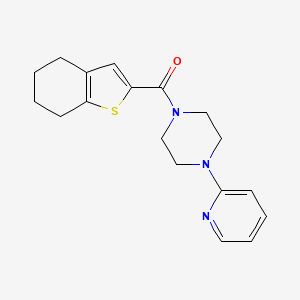

1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine

Descripción

1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a piperazine derivative featuring a pyridin-2-yl group at the 1-position and a 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl moiety at the 4-position.

Propiedades

IUPAC Name |

(4-pyridin-2-ylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c22-18(16-13-14-5-1-2-6-15(14)23-16)21-11-9-20(10-12-21)17-7-3-4-8-19-17/h3-4,7-8,13H,1-2,5-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLVCIRMZMVXDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine core linked to a pyridine and a benzothiophene moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine can be represented as follows:

This structure indicates the presence of nitrogen and sulfur atoms, which are often involved in biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing piperazine and pyridine rings exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit the growth of various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Case Study:

A study conducted on related piperazine derivatives demonstrated their effectiveness against breast and colon cancer cell lines. The antiproliferative activity was attributed to the compounds' ability to induce apoptosis through mitochondrial pathways .

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for their antimicrobial properties. The presence of the benzothiophene moiety is particularly notable as it has been linked to enhanced activity against a range of bacterial strains.

Research Findings:

In vitro studies have shown that derivatives of benzothiophene exhibit potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The biological activity of 1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is believed to involve multiple mechanisms:

- Receptor Binding: The compound may interact with specific receptors involved in cancer signaling pathways.

- Enzyme Inhibition: It could inhibit enzymes critical for cancer cell metabolism or bacterial growth.

- Apoptosis Induction: By triggering apoptotic pathways, it may promote cell death in malignant cells.

Data Tables

Comparación Con Compuestos Similares

Key Structural Analogues

The following analogues are structurally and functionally relevant:

Receptor Targeting

- 5HT7 Receptor Agonists : Piperazine derivatives like 1-[6-(Pyridin-4-ylmethoxy)-pyridin-2-yl]-piperazine are reported as 5HT7 receptor agonists for treating depression and anxiety . The pyridin-2-yl group in the target compound may influence receptor binding affinity or selectivity.

- Dopamine D3 Selectivity : Compounds such as 7j and 7k were designed as selective dopamine D3 receptor ligands, highlighting the role of piperazine in central nervous system targeting .

Antimicrobial Activity

- Candida albicans Virulence Inhibition: Piperazine derivatives like 1c and 28e inhibit hyphae formation in C. albicans at 400 μM .

Physicochemical Properties

- Molecular Weight and Solubility : The benzothiophene and pyridin-2-yl groups may increase hydrophobicity compared to analogues with chlorophenyl or trifluoromethyl substituents. For example, 1-(diphenylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has a predicted boiling point of 487.4°C , suggesting the target compound may exhibit similar thermal stability.

- Crystallography : SHELX software, widely used for small-molecule refinement , could resolve the target compound’s crystal structure, aiding in conformational analysis.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.